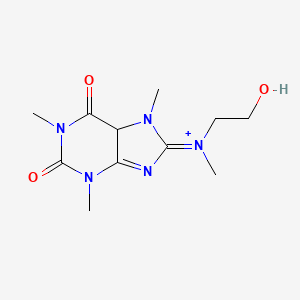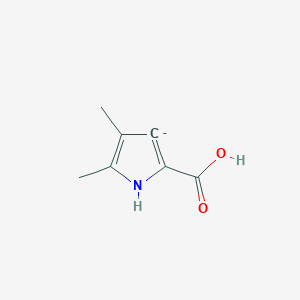
Tripotassium;hexachlororhodium(3-);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium;hexachlororhodium(3-);hydrate, also known as potassium hexachlororhodate(III), is a coordination compound with the molecular formula K₃[RhCl₆]·xH₂O. This compound is characterized by its red crystalline appearance and is primarily used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;hexachlororhodium(3-);hydrate typically involves the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired hexachlororhodate complex. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 3\text{KCl} \rightarrow \text{K}_3[\text{RhCl}_6] ]
The reaction mixture is then subjected to crystallization to obtain the red crystalline product. The crystallization process may involve cooling the solution or evaporating the solvent under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity rhodium and potassium chloride. The reaction is typically carried out in stainless steel reactors equipped with temperature and pressure control systems. The product is then purified through recrystallization and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium;hexachlororhodium(3-);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: Various rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tripotassium;hexachlororhodium(3-);hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Employed in the production of high-purity rhodium and as a precursor for other rhodium compounds.
Wirkmechanismus
The mechanism of action of tripotassium;hexachlororhodium(3-);hydrate involves the interaction of the rhodium center with various molecular targets. In catalytic applications, the rhodium center facilitates the activation of substrates through coordination and electron transfer processes. In biological systems, the compound can interact with cellular components, leading to the inhibition of specific enzymes or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexachloroiridate(III): Similar in structure but contains iridium instead of rhodium.
Potassium hexachloroplatinate(IV): Contains platinum and has different oxidation states.
Sodium hexachlororhodate(III): Similar but uses sodium instead of potassium.
Uniqueness
Tripotassium;hexachlororhodium(3-);hydrate is unique due to its specific coordination environment and the properties imparted by the rhodium center. Its red crystalline form and specific reactivity make it distinct from other hexachlorometallates.
Eigenschaften
Molekularformel |
Cl6H2K3ORh |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
tripotassium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3K.H2O.Rh/h6*1H;;;;1H2;/q;;;;;;3*+1;;+3/p-6 |
InChI-Schlüssel |
UETDAMRBCQITBC-UHFFFAOYSA-H |
Kanonische SMILES |
O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



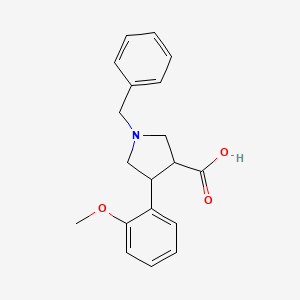
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)

![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
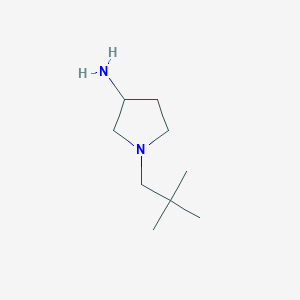
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
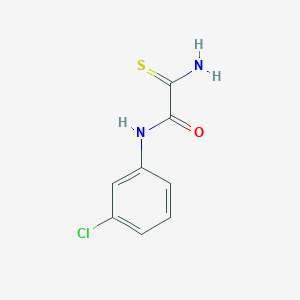
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
